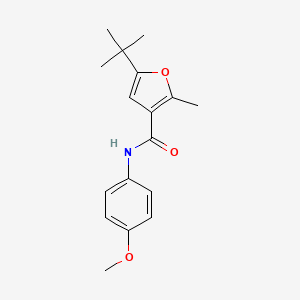

5-tert-butyl-N-(4-methoxyphenyl)-2-methyl-3-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

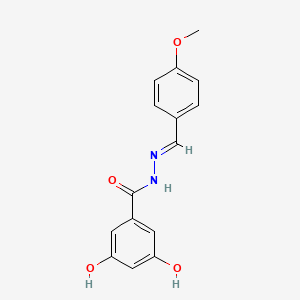

The compound of interest belongs to a class of organic compounds known for their varied applications in materials science, pharmaceuticals, and organic synthesis. It features a furamide moiety, substituted with tert-butyl and methoxyphenyl groups, suggesting interesting properties related to solubility, reactivity, and potential biological activity.

Synthesis Analysis

Synthesis of compounds similar to "5-tert-butyl-N-(4-methoxyphenyl)-2-methyl-3-furamide" typically involves multi-step organic reactions, starting from readily available precursors. For instance, Bingbing Zhao et al. (2017) detailed a rapid synthetic method for a related compound, focusing on acylation, nucleophilic substitution, and reduction steps, achieving a total yield of 81% (Zhao et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and density functional theory (DFT) calculations, is crucial for understanding the spatial arrangement and electronic structure of such compounds. Research by S. Demir et al. (2015) on a novel compound with a similar functional group arrangement utilized X-ray single crystal diffraction and DFT to elucidate molecular geometry, indicating a consistent correlation between experimental and theoretical analyses (Demir et al., 2015).

Chemical Reactions and Properties

Compounds featuring tert-butyl and methoxyphenyl groups attached to a furamide moiety participate in various chemical reactions, reflecting their reactivity and functional utility in organic synthesis. L. М. Pevzner (2002) explored reactions involving furan derivatives, highlighting the influence of substituents on reactivity, particularly in electrophilic substitutions and nucleophilic additions, which could be applicable to understanding the chemical behavior of the target compound (Pevzner, 2002).

Wissenschaftliche Forschungsanwendungen

Photolysis and Synthesis Applications

- Photolysis of Nitrofuramides : A study reported the photolysis of N-butyl-5-nitro-2-furamide in methanol, leading to the formation of N-butyl-5-methoxy-2-furamide. This reaction showcases the potential of using photolysis in modifying furamide compounds for various applications (L. J. Powers, 1971).

Catalysis and Synthesis

- Rhodium-Catalyzed Asymmetric Hydrogenation : Research on the development of rigid P-chiral phosphine ligands, including tert-butylmethylphosphino groups, for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes indicates the importance of these ligands in synthesizing chiral pharmaceutical ingredients, demonstrating the relevance of tert-butyl groups in catalysis (T. Imamoto et al., 2012).

Pharmaceutical Research

- Antiprotozoal Activity : A study on the synthesis of aza-analogues of furamidine, including 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, showed significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, and in vivo curative effects in a mouse model for Trypanosomiasis, highlighting the potential of furan derivatives in antiprotozoal drug development (Mohamed A. Ismail et al., 2003).

Material Science

- Polyester Production from Biomass : Advances in catalytic production of bio-based polyester monomer 2,5-furandicarboxylic acid (FDCA) from lignocellulosic biomass have been reviewed, emphasizing the role of FDCA as a potential replacement for petroleum-based monomers like terephthalic acid in polyester production, which could indirectly relate to the broader family of furamide compounds in the context of sustainable material science (Junhua Zhang et al., 2015).

Eigenschaften

IUPAC Name |

5-tert-butyl-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-11-14(10-15(21-11)17(2,3)4)16(19)18-12-6-8-13(20-5)9-7-12/h6-10H,1-5H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYZVZAQZMUPNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[1-(2-chloro-6-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5555949.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5555957.png)

![(4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5555960.png)

![2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5555974.png)

![(1S*,5R*)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555979.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5555991.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5556004.png)

![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)